molecular formula C22H20N4O2S3 B4943061 2-[(4-cyano-3-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 424801-63-8

2-[(4-cyano-3-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B4943061
CAS No.: 424801-63-8
M. Wt: 468.6 g/mol
InChI Key: JFXBLEQTHXPFFE-UHFFFAOYSA-N
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Description

2-[(4-cyano-3-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic compound with the molecular formula C22H20N4O2S3 This compound is known for its unique structure, which includes a cyano group, an isothiazolyl ring, and a sulfanyl group

Properties

IUPAC Name

2-[[4-cyano-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S3/c1-14-3-7-16(8-4-14)24-19(27)12-29-21-18(11-23)22(31-26-21)30-13-20(28)25-17-9-5-15(2)6-10-17/h3-10H,12-13H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXBLEQTHXPFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=C(C=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424801-63-8
Record name 2-[(4-CYANO-3-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 2-[(4-cyano-3-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methylphenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the isothiazolyl ring, followed by the introduction of the cyano group and the sulfanyl group. The final step involves the attachment of the N-(4-methylphenyl)acetamide moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[(4-cyano-3-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4-cyano-3-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

2-[(4-cyano-3-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methylphenyl)acetamide can be compared with other similar compounds, such as:

    2-[(4-cyano-3-{[2-oxo-2-(2-pyridinylamino)ethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-pyridinyl)acetamide: This compound has a pyridinyl group instead of a tolyl group.

    2-[(4-cyano-3-{[2-oxo-2-(3,4-dichloroanilino)ethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide: This compound contains dichloroanilino and dichlorophenyl groups.

    2-[(4-cyano-3-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide: This compound features thiazolyl groups

These compounds share similar structural features but differ in their specific functional groups, which can lead to variations in their chemical and biological properties.

Biological Activity

2-[(4-Cyano-3-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methylphenyl)acetamide, often referred to as a complex isothiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple functional groups that may contribute to its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

The molecular formula of the compound is C17H18N4O2S2C_{17}H_{18}N_4O_2S_2, with a molecular weight of approximately 406.48 g/mol. The structure includes a cyano group, isothiazole moiety, and an acetamide functional group, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₈N₄O₂S₂
Molecular Weight406.48 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Antimicrobial Activity

Research has indicated that compounds with isothiazole structures exhibit significant antimicrobial properties. A study by Zhang et al. (2020) demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance, a case study conducted by Li et al. (2021) reported that this derivative exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF-7 . The study highlighted a dose-dependent response where higher concentrations of the compound led to increased apoptosis in cancer cells.

Table: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest

Anti-inflammatory Effects

In vitro studies have also suggested that the compound possesses anti-inflammatory properties. A study by Kumar et al. (2022) assessed the compound's ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). The results indicated a significant reduction in nitric oxide levels, suggesting a potential mechanism for its anti-inflammatory activity.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The presence of the isothiazole ring may allow for interaction with enzymes involved in inflammatory pathways.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, leading to disruption of replication processes in cancer cells.
  • Receptor Modulation : The acetamide group may facilitate binding to specific receptors, influencing cellular signaling pathways.

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